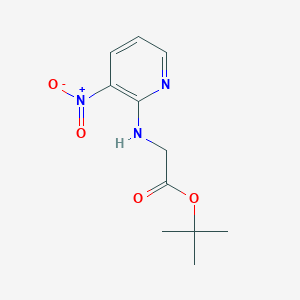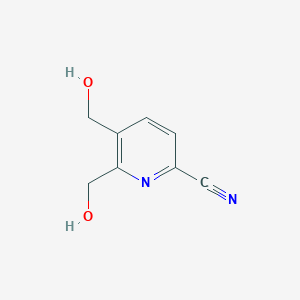
5,6-Bis(hydroxymethyl)picolinonitrile
Overview
Description
5,6-Bis(hydroxymethyl)picolinonitrile is a chemical compound with significant potential in various fields of scientific research It is characterized by the presence of two hydroxymethyl groups and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(hydroxymethyl)picolinonitrile can be achieved through various synthetic routes. One common method involves the oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by the reduction of the acid with sodium borohydride/iodine in tetrahydrofuran . This multistep route, however, delivers unsatisfactory yields and imposes an environmental burden due to the use of strong oxidizing and reducing reagents.
Industrial Production Methods: Whole-cell biocatalysis using recombinant microbial cells has been demonstrated to be an efficient and sustainable method for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions: 5,6-Bis(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in water is commonly used for the oxidation of precursor compounds.
Substitution: The compound can undergo substitution reactions with various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include derivatives of the original compound with modified functional groups, which can be used for further chemical transformations.
Scientific Research Applications
5,6-Bis(hydroxymethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate for the synthesis of metal complexes and catalysts.
Biology: The compound’s derivatives are used in the study of enzyme mechanisms and as potential inhibitors of biological pathways.
Industry: The compound is used in the production of biopolymers and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,6-Bis(hydroxymethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carbonitrile group can also interact with nucleophiles, leading to various chemical transformations.
Comparison with Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: This compound is structurally similar but lacks the carbonitrile group.
5-Hydroxymethylpyridine-2-carbonitrile: This compound has only one hydroxymethyl group and is used in similar applications.
Uniqueness: 5,6-Bis(hydroxymethyl)picolinonitrile is unique due to the presence of both hydroxymethyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5,6-bis(hydroxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c9-3-7-2-1-6(4-11)8(5-12)10-7/h1-2,11-12H,4-5H2 |
InChI Key |
OILPEAIWABHMKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CO)CO)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
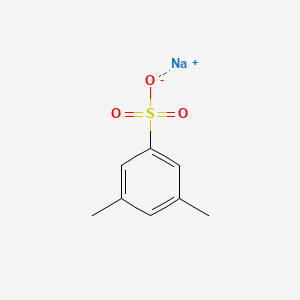
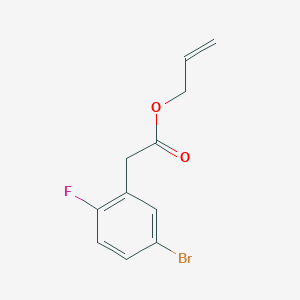
![N-{4-[(1,2-Benzothiazol-5-yl)oxy]phenyl}-N'-methylurea](/img/structure/B8535217.png)
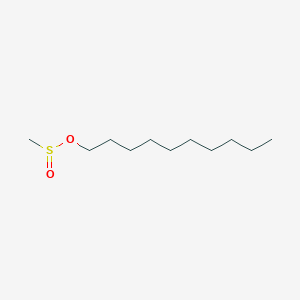
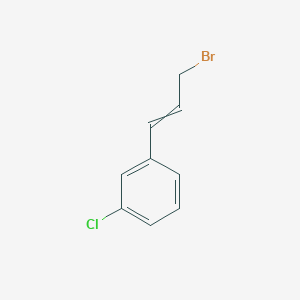
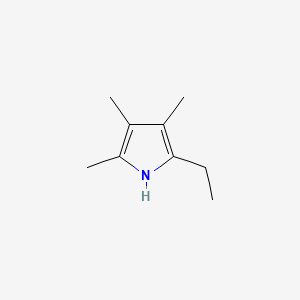
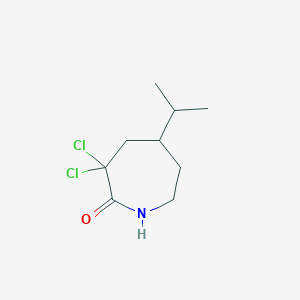
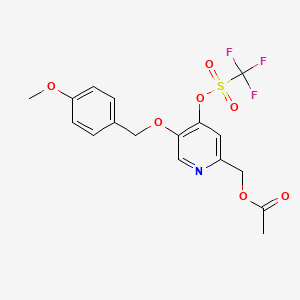
![2-[Ethyl(octyl)amino]ethanol](/img/structure/B8535288.png)
![4-(3-Chloro-5-nitropyridin-2-yloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8535291.png)
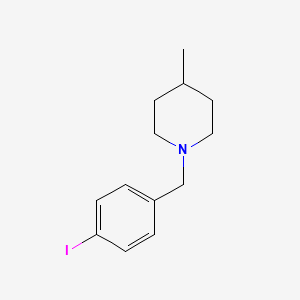
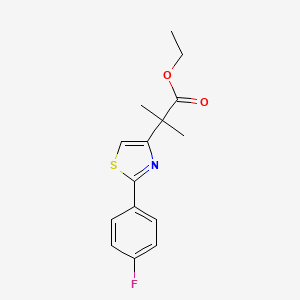
![3-Ethyl-1-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8535318.png)
